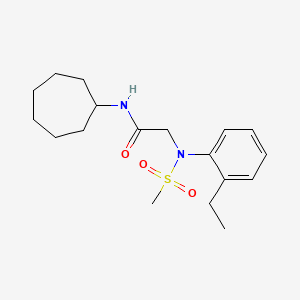
N~1~-cycloheptyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-cycloheptyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CH-223191, is a synthetic selective antagonist of the aryl hydrocarbon receptor (AhR). AhR is a ligand-activated transcription factor that plays a crucial role in the regulation of various physiological and pathological processes. CH-223191 has been widely used in scientific research to investigate the role of AhR in different biological systems.
Wirkmechanismus
N~1~-cycloheptyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective antagonist of AhR by binding to the ligand-binding domain of the receptor and preventing the binding of endogenous ligands, such as dioxins and polycyclic aromatic hydrocarbons. This prevents the activation of AhR and the subsequent transcriptional regulation of target genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological system being studied. In general, this compound has been shown to inhibit the activation of AhR and the subsequent transcriptional regulation of target genes. This can lead to a variety of effects, including the inhibition of cell differentiation, proliferation, and migration, as well as the modulation of immune responses and neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-cycloheptyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its selectivity for AhR, which allows for the specific inhibition of AhR-mediated signaling pathways without affecting other cellular processes. In addition, this compound is relatively stable and easy to use in laboratory experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of N~1~-cycloheptyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide in scientific research. One area of interest is the role of AhR in the regulation of metabolic processes, such as glucose and lipid metabolism. Another area of interest is the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and autoimmune disorders. Finally, further studies are needed to elucidate the specific mechanisms of action of this compound and its effects on different biological systems.
Wissenschaftliche Forschungsanwendungen
N~1~-cycloheptyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in various scientific research studies to investigate the role of AhR in different biological systems, including the immune system, nervous system, and cancer. For example, this compound has been used to study the effects of AhR activation on the differentiation and function of T cells, B cells, and dendritic cells. It has also been used to investigate the role of AhR in the regulation of neuronal development and function. In addition, this compound has been used to study the effects of AhR activation on the growth and metastasis of cancer cells.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-15-10-8-9-13-17(15)20(24(2,22)23)14-18(21)19-16-11-6-4-5-7-12-16/h8-10,13,16H,3-7,11-12,14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMRFPKNOHSWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CCCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B3619203.png)
![2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B3619206.png)
![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B3619212.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3619217.png)

![2-(2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3619242.png)
![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B3619248.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3619251.png)
![{5-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B3619253.png)
![2-[(5-chloro-2-thienyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B3619254.png)
![5-imino-6-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3619256.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chlorophenoxy)acetamide]](/img/structure/B3619257.png)
![3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3619274.png)
![2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B3619283.png)